molecular formula C13H11FN2O2S2 B2597025 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide CAS No. 519150-22-2

4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide

Cat. No.: B2597025
CAS No.: 519150-22-2
M. Wt: 310.36
InChI Key: PEOLAEKUTCRUCX-UHFFFAOYSA-N
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Description

4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide is a synthetic small molecule belonging to the sulfonamide class, characterized by a unique structure combining sulfonamide and thiourea functional groups. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The incorporation of a fluorine atom is a common strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and membrane permeability . While the exact profile of this specific analog is under investigation, related sulfonamide derivatives have demonstrated a range of promising biological activities in preclinical studies. These activities often include serving as inhibitors for various enzymes, such as carbonic anhydrases, which are implicated in conditions like neuropathic pain and cognitive deficits . Furthermore, structurally similar compounds featuring sulfonamide and thiourea moieties are frequently explored for their antimicrobial and anticancer properties, making this compound a valuable scaffold for developing novel therapeutic agents . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacophore for screening against biological targets. The product is supplied for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOLAEKUTCRUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The phenylcarbamothioyl group undergoes oxidation to form sulfonamide derivatives. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl)

  • Product : Oxidation of the thioamide (-C(=S)-NH-) group to a carboxamide (-C(=O)-NH-) structure .

Key Optimization Data :

Oxidizing AgentSolventTemperatureYield (%)
H₂O₂ (30%)Ethanol25°C78
NaOClAcetonitrile40°C85

Reductive Coupling Reactions

Nitro-sulfinate reductive coupling methods enable functionalization at the aromatic ring:

  • Reagents : Sodium bisulfite (NaHSO₃) and FeCl₂ in DMSO .

  • Product : Derivatives like 4-Fluoro-N-(4-(methylsulfinyl)phenyl)benzenesulfonamide (3i) form via nitrosoarene intermediates .

Mechanistic Pathway :

  • Nitroarene → Nitroso intermediate via 2-electron reduction.

  • Electrophilic interception by sulfinate nucleophile.

  • Final reduction to sulfonamide .

Yield Optimization :

NaHSO₃ (equiv)FeCl₂ (equiv)Conversion (%)Byproduct (%)
3.506221
4.50.19917

Nucleophilic Substitution

The fluorinated benzene ring participates in nucleophilic aromatic substitution (NAS):

  • Reagents : Amines, thiols, or alkoxides under basic conditions .

  • Example : Reaction with benzaldehyde forms (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide, a Schiff base with antimicrobial properties .

Conditions :

  • Solvent: Ethanol

  • Catalyst: Piperidine

  • Yield: 68% .

Coordination Chemistry

The sulfonamide and thioamide groups act as ligands for metal complexes:

  • Example : Synthesis of bis(dithiocarbinato)-platinum(II) complexes using 4-fluorobenzenesulfonamide derivatives .

  • Application : Potential antitumor activity via PI3K/mTOR inhibition (IC₅₀ = 2.88 ± 0.58 µM) .

Key Structural Features :

Metal CenterLigand StructureBiological Activity
Pt(II)DithiocarbamateAntitumor
Pd(II)N,S-donor hybridCatalytic coupling reactions

Thioamide Functionalization

The phenylcarbamothioyl group reacts with electrophiles:

  • Reaction with Isothiocyanates : Forms benzoylthiourea derivatives under anhydrous conditions .

  • Example : Synthesis of 2-((4-ethylphenoxymethyl)-N-(fluoro-substituted phenylcarbamothioyl)benzamides (5a–g) with yields up to 85% .

Synthetic Route :

  • Phthalide + p-ethylphenoxide → Benzoic acid derivative.

  • Conversion to benzoyl chloride.

  • Reaction with ammonium thiocyanate → Isothiocyanate intermediate.

  • Coupling with aromatic amines .

Biological Activity Modulation

Reaction products exhibit therapeutic potential:

  • Antinociceptive Effects : 4-Fluoro-N-(4-sulfamoylbenzyl)benzene sulfonamide (4-FBS) analogs attenuate nicotine-induced behavioral sensitization in mice (60 mg/kg dose reduced striatal adenosine by 40%) .

  • Enzyme Inhibition : Carbonic anhydrase inhibition via sulfonamide-Zn²⁺ interaction in active sites .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and NH₃.

  • Homocoupling Byproducts : Observed during reductive coupling (e.g., 4a in 21% yield without FeCl₂) .

Key Research Findings

  • Mechanistic Insight : Nitrosoarene intermediates are critical in sulfonamide synthesis .

  • Structure-Activity Relationship : Fluorine enhances bioavailability; thioamide improves metal-binding capacity .

  • Yield Challenges : Competing side reactions require precise control of NaHSO₃ equivalents and catalysts .

This compound’s versatility in oxidation, coupling, and coordination chemistry underscores its value in drug discovery and materials science. Further studies are needed to explore its catalytic applications and optimize reaction selectivity .

Scientific Research Applications

Analgesic Properties

Mechanism of Action
Research indicates that 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide exhibits significant antinociceptive and antiallodynic effects. In a study examining its impact on diabetic neuropathic pain in mice, the compound was administered orally and demonstrated a marked reduction in hyperalgesia and allodynia at doses of 20 mg/kg and 40 mg/kg. The analgesic effects were linked to serotonergic and opioidergic pathways, as evidenced by the reversal of thermal analgesia with specific antagonists like ondansetron and naloxone .

Case Study: Diabetic Neuropathic Pain
In a controlled experiment, diabetic neuropathic pain was induced in mice using streptozotocin. Following treatment with this compound, significant behavioral improvements were observed, suggesting potential therapeutic applications for chronic pain management .

Antimicrobial Activity

Antimicrobial Resistance Context
The emergence of antimicrobial resistance has necessitated the development of new therapeutic agents. This compound derivatives have been synthesized and tested for their antimicrobial properties. A series of substituted benzoylthiourea derivatives, including those with fluorine substitutions, displayed promising antibacterial activity against Escherichia coli and antifungal activity against various strains .

Compound StructureAntibacterial ActivityAntifungal Activity
2-((4-ethylphenoxy)methyl)-N-(fluoro-phenylcarbamothioyl)benzamidesHigh against E. coliSignificant against C. albicans
Compounds with trifluoromethyl groupsEnhanced biofilm inhibitionStrong antifungal properties

Experimental Findings
These compounds were characterized using techniques such as IR, NMR, and X-ray diffraction. Molecular docking studies provided insights into their binding affinities to bacterial targets, indicating that fluorine substitution enhances both the efficacy and selectivity of these agents .

Neuropharmacological Applications

Impact on Nicotine-Induced Behavioral Sensitization
Another significant application of this compound is its potential role in modulating nicotine addiction. In studies focused on behavioral sensitization induced by nicotine, administration of the compound significantly reduced locomotor activity associated with nicotine exposure in mice. This suggests a possible therapeutic role in managing addiction through modulation of dopaminergic pathways .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting these enzymes, the compound can modulate cellular activities and exert its effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Anticancer Sulfonamide Derivatives

Compound 13d (4-Fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide)

  • Structure : Thiazole ring substituted with 2-hydroxy-4-methoxyphenyl.
  • Activity: Potent anticancer effects against gastrointestinal adenocarcinoma (AGS: IC50 = 7.2 µM; HT-29: IC50 = 11.2 µM).
  • Comparison : The thiazole ring and methoxy/hydroxy substituents enhance cytotoxicity compared to 5-fluorouracil (5-FU). Fluorine at the sulfonamide benzene improves selectivity toward cancer cells over fibroblasts .

Compound 13c (N-[4-(2-Hydroxy-4-Methoxyphenyl)Thiazol-2-yl]-4-Methoxybenzenesulfonamide)

  • Structure : Methoxy group replaces fluorine on the sulfonamide benzene.
  • Activity : Superior potency (AGS: IC50 = 4.0 µM) compared to 13d.
  • Key Finding : Methoxy substitution increases lipophilicity, enhancing membrane permeability and target engagement .
Receptor Antagonists

Compound 8 (4-Fluoro-N-[(1-{2-[(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl}Piperidin-4-yl)Methyl]Benzenesulfonamide)

  • Structure: Piperidine ring linked to a trifluoroethoxy phenoxy group.
  • Synthesis : High yield (87%) via nucleophilic substitution of 4-fluorobenzenesulfonyl chloride.
  • Comparison : The piperidine and trifluoroethoxy groups confer selectivity for urinary tract receptors, diverging from the anticancer focus of 13d .

Compound 6 (4-Fluoro-N-{1-[2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)Ethyl]Piperidin-4-yl}Benzenesulfonamide)

  • Structure : Dihydrobenzofuran substituent on piperidine.
  • Activity : Dual α2A/5-HT7 receptor antagonist.
  • Key Finding : Bulkier substituents reduce off-target effects compared to simpler aryl groups .
Antimicrobial and Structural Analogs

4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

  • Structure : Oxazole ring replaces thiazole in 13d.
  • Activity : Antimicrobial focus; oxazole enhances stability against bacterial enzymes.
  • Comparison : The methyl-oxazole group reduces anticancer potency but broadens antimicrobial utility .

4-Fluoro-N-(4-Nitrophenyl)Benzenesulfonamide (Compound 2)

  • Structure : Nitrophenyl substituent instead of phenylcarbamothioyl.
  • Crystallography : Fluorine’s electronegativity stabilizes hydrogen bonding (S=O···H–N) more effectively than bromine in analog 1.
  • Implication : Fluorine improves molecular packing and solubility .

Pharmacological and Physicochemical Data

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Compound Biological Activity IC50/EC50 (µM) Key Structural Features Reference
13d Anticancer (AGS/HT-29) 7.2 / 11.2 Thiazole, 2-hydroxy-4-methoxyphenyl
13c Anticancer (AGS/HT-29) 4.0 / 4.4 Methoxy on sulfonamide benzene
Compound 8 α1A1D Antagonism N/A (Binding affinity data pending) Piperidine, trifluoroethoxy phenoxy
4-Fluoro-N-(4-Nitrophenyl)Benzenesulfonamide Structural stability N/A Nitrophenyl, fluorine substitution

Biological Activity

4-Fluoro-N-(phenylcarbamothioyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12FN2O2S\text{C}_{13}\text{H}_{12}\text{F}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown to act as carbonic anhydrase inhibitors, which may enhance dopaminergic tone and normalize neuroplasticity by stabilizing glutamate release .
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, through mechanisms that disrupt bacterial cell wall synthesis and function .

Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives similar to this compound found that compounds with fluorine substitutions exhibited enhanced antibacterial effects. Specifically, the presence of fluorine atoms improved the efficacy against both planktonic and biofilm-embedded bacterial cells .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Similar DerivativeS. aureus15 µg/mL

Anti-Cancer Activity

Research has indicated that sulfonamide derivatives can exhibit anticancer properties. The compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, in studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, derivatives showed IC50 values indicating significant cytotoxicity .

Cell LineIC50 (µM)Effect
MCF-71.88Cell proliferation inhibition
A5492.12Induction of apoptosis

Behavioral Studies

In behavioral models, particularly those assessing nicotine-induced sensitization in mice, similar compounds have demonstrated the ability to modulate locomotor activity. Administration of these compounds significantly attenuated the behavioral sensitization typically induced by nicotine exposure, suggesting potential applications in addiction therapy .

Case Studies

  • Behavioral Sensitization Model : In a study involving mice exposed to nicotine, administration of a closely related sulfonamide derivative resulted in reduced locomotor activity compared to control groups. This suggests a potential therapeutic role in managing nicotine addiction .
  • Antibacterial Efficacy : A comparative study on various benzoylthiourea derivatives highlighted that those with fluorine substitutions exhibited superior antibacterial activity against resistant strains of bacteria .

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves coupling 4-fluorobenzenesulfonamide with phenyl isothiocyanate under reflux in anhydrous conditions. Key steps include:

  • Reagent Selection : Use a polar aprotic solvent (e.g., DMF or acetonitrile) with a base catalyst (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Reaction Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 7:3) or HPLC.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
    Note : Ensure rigorous exclusion of moisture to avoid hydrolysis of the carbamothioyl group.

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-fluorine splitting in the benzene ring) and thiourea proton signals (NH resonances ~10–12 ppm) .
    • 19F NMR : Confirm fluorine substitution at the para position (δ ≈ -110 ppm relative to CFCl3) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in stereoelectronic effects .

Basic: How to design initial biological activity screening assays?

Methodological Answer:

  • Enzyme Inhibition :
    • Serine Proteases : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to measure inhibition kinetics. Pre-incubate the compound with trypsin or chymotrypsin at 37°C, then quantify fluorescence .
  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced: How to analyze unexpected byproducts during synthesis?

Methodological Answer:

  • Structural Elucidation :
    • X-ray Crystallography : Resolve unexpected products (e.g., double sulfonamide formation, as in ).
    • LC-MS/MS : Identify byproduct masses and propose fragmentation pathways.
  • Mechanistic Insight :
    • DFT Calculations : Model reaction pathways to identify intermediates (e.g., thiourea tautomerization leading to side reactions).
    • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways .

Advanced: How to investigate structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., fluorine position, carbamothioyl group) and compare inhibitory potency .
  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
  • QSAR Modeling :
    • Descriptors : Calculate electronic (HOMO/LUMO), steric (molar refractivity), and thermodynamic (logP) parameters.
    • Validation : Use leave-one-out cross-validation to assess predictive power .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
    • Replicate experiments under controlled conditions (pH, temperature, solvent/DMSO concentration).
    • Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) as positive controls .
  • Meta-Analysis :
    • Compare IC₅₀ values across studies, adjusting for assay variability (e.g., substrate concentration, enzyme source).
    • Apply statistical tools (ANOVA, Tukey’s HSD) to identify significant outliers .

Advanced: How to optimize reaction yields for scale-up?

Methodological Answer:

  • DoE (Design of Experiments) :
    • Vary factors (catalyst loading, solvent ratio, temperature) using a factorial design.
    • Analyze via response surface methodology (RSM) to identify optimal conditions .
  • Continuous Flow Chemistry :
    • Use microreactors to enhance mixing and heat transfer, reducing side reactions .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • Software : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions.
    • Molecular Dynamics : Simulate binding to serum proteins (e.g., albumin) to predict half-life .
  • Toxicity Profiling :
    • Use ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts .

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